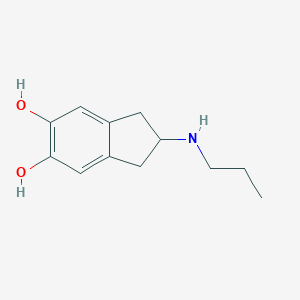![molecular formula C20H17F3N2O B061522 S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole CAS No. 163064-67-3](/img/structure/B61522.png)
S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole
Overview
Description
S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoroacetyl group attached to a pyrrolidine ring, which is further connected to a phenyl group and an indole moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor.
Attachment of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the trifluoroacetyl group, converting it to a less oxidized state.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyrrolidine ring contributes to the overall three-dimensional structure, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
3-Phenylindole: Lacks the trifluoroacetyl and pyrrolidine groups, resulting in different biological activities.
2-(Trifluoroacetyl)pyrrolidine: Lacks the indole and phenyl groups, leading to distinct chemical reactivity.
N-(Trifluoroacetyl)indole: Lacks the pyrrolidine and phenyl groups, affecting its overall properties.
Uniqueness: S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole is unique due to the combination of its structural features. The presence of the trifluoroacetyl group, pyrrolidine ring, and indole moiety imparts a distinct set of chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[(2S)-2-(3-phenyl-1H-indol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)19(26)25-12-6-11-16(25)18-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)24-18/h1-5,7-10,16,24H,6,11-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFMRPVNGHILW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


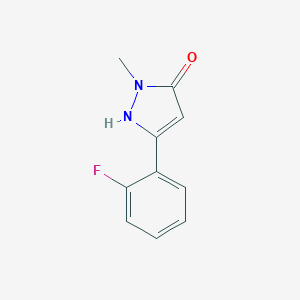
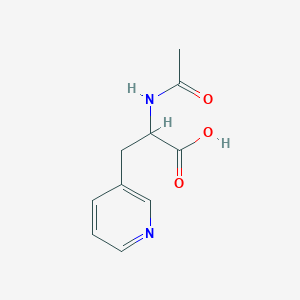
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
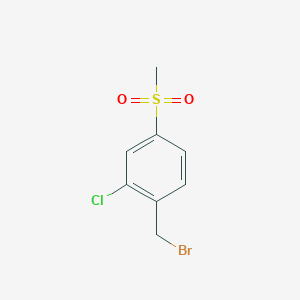

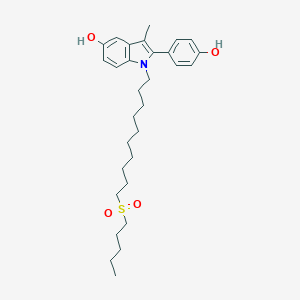
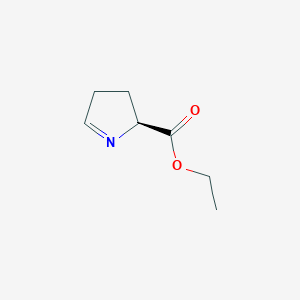
![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
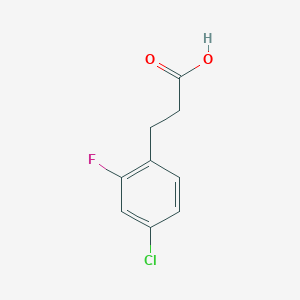
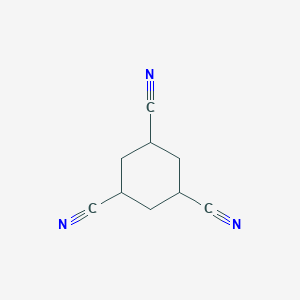

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
